molecular formula C10H20N2O6S B15170330 1-methylpyrrolidin-2-one;sulfuric acid CAS No. 918666-23-6

1-methylpyrrolidin-2-one;sulfuric acid

Katalognummer: B15170330
CAS-Nummer: 918666-23-6
Molekulargewicht: 296.34 g/mol
InChI-Schlüssel: MMLOEHAUPNYFOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methylpyrrolidin-2-one;sulfuric acid is a compound formed by the combination of 1-methylpyrrolidin-2-one and sulfuric acid. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications. The molecular formula of this compound is C5H11NO5S, and it has a molecular weight of 197.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-methylpyrrolidin-2-one can be synthesized by treating gamma-butyrolactone with methylamine . Another method involves the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis . For the preparation of 1-methylpyrrolidin-2-one;sulfuric acid, 1-methylpyrrolidin-2-one is placed in a flask and stirred vigorously while equimolar sulfuric acid is added dropwise at room temperature. The reaction temperature is then slowly raised to 90°C, and the mixture is stirred for 2 hours before being placed in water .

Industrial Production Methods

Industrial production of 1-methylpyrrolidin-2-one typically involves large-scale synthesis using the methods mentioned above. The compound is then combined with sulfuric acid under controlled conditions to produce this compound. This process ensures high purity and yield, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-methylpyrrolidin-2-one;sulfuric acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Wirkmechanismus

The mechanism of action of 1-methylpyrrolidin-2-one;sulfuric acid involves its interaction with various molecular targets and pathways. The compound can act as a catalyst or reactant in chemical reactions, facilitating the formation of desired products. Its unique chemical properties allow it to participate in a wide range of reactions, making it a versatile compound in scientific research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-methylpyrrolidin-2-one;sulfuric acid include:

Uniqueness

This compound is unique due to its combination of 1-methylpyrrolidin-2-one and sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

918666-23-6

Molekularformel

C10H20N2O6S

Molekulargewicht

296.34 g/mol

IUPAC-Name

1-methylpyrrolidin-2-one;sulfuric acid

InChI

InChI=1S/2C5H9NO.H2O4S/c2*1-6-4-2-3-5(6)7;1-5(2,3)4/h2*2-4H2,1H3;(H2,1,2,3,4)

InChI-Schlüssel

MMLOEHAUPNYFOA-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1=O.CN1CCCC1=O.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.